molecular formula C19H40N4O14S B10818744 (2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1S)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol;sulfuric acid CAS No. 1375073-96-3

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1S)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol;sulfuric acid

Cat. No.: B10818744
CAS No.: 1375073-96-3
M. Wt: 580.6 g/mol
InChI Key: BOIAUNVCOPGNOT-STOTURBNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NB-124 sulfate involves multiple steps, starting with the preparation of the core glycoside structure. The process typically includes glycosylation reactions, followed by selective functional group modifications to introduce the sulfate group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of NB-124 sulfate scales up the laboratory synthesis methods, incorporating large-scale reactors and continuous flow processes to enhance efficiency and consistency. The production process is optimized to maintain the compound’s integrity and activity, with stringent quality control measures in place to ensure batch-to-batch consistency .

Chemical Reactions Analysis

Types of Reactions

NB-124 sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new glycoside derivatives .

Scientific Research Applications

NB-124 sulfate has a wide range of scientific research applications:

Mechanism of Action

NB-124 sulfate exerts its effects by selectively binding to eukaryotic ribosomes, promoting the read-through of premature stop codons in messenger RNA. This allows for the production of full-length, functional proteins that would otherwise be truncated and non-functional. The compound targets specific molecular pathways involved in protein synthesis and quality control, enhancing the cellular machinery’s ability to bypass genetic mutations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NB-124 sulfate stands out due to its specificity and lower toxicity compared to other compounds like gentamicin. Its advanced synthetic design allows for targeted action with minimal off-target effects, making it a promising candidate for therapeutic applications in genetic disorders .

Properties

CAS No.

1375073-96-3

Molecular Formula

C19H40N4O14S

Molecular Weight

580.6 g/mol

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1S)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol;sulfuric acid

InChI

InChI=1S/C19H38N4O10.H2O4S/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24;1-5(2,3)4/h4-19,24-29H,3,20-23H2,1-2H3;(H2,1,2,3,4)/t4-,5+,6+,7-,8+,9-,10+,11-,12-,13+,14+,15+,16+,17+,18+,19-;/m0./s1

InChI Key

BOIAUNVCOPGNOT-STOTURBNSA-N

Isomeric SMILES

C[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)[C@@H](C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O

Canonical SMILES

CC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O

Origin of Product

United States

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